molecular formula C12H11NO3 B11960823 4-(Methylamino)phenyl 2-furoate CAS No. 100063-33-0

4-(Methylamino)phenyl 2-furoate

Cat. No.: B11960823
CAS No.: 100063-33-0
M. Wt: 217.22 g/mol
InChI Key: FTQZZDNELPUTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylamino)phenyl 2-furoate: is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.226 g/mol . This compound is characterized by the presence of a furoate ester linked to a phenyl ring substituted with a methylamino group. It is a rare and unique chemical often used in early discovery research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)phenyl 2-furoate typically involves the esterification of 4-(Methylamino)phenol with 2-furoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylamino)phenyl 2-furoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Methylamino)phenyl 2-furoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Methylamino)phenyl 2-furoate involves its interaction with specific molecular targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting their function. The furoate ester moiety may also play a role in modulating the compound’s reactivity and interaction with enzymes or receptors .

Comparison with Similar Compounds

  • 4-(Aminomethyl)phenyl 2-furoate
  • 4-(Hydroxymethyl)phenyl 2-furoate
  • 4-(Methoxyphenyl) 2-furoate

Comparison: 4-(Methylamino)phenyl 2-furoate is unique due to the presence of the methylamino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the methylamino group can enhance the compound’s ability to form hydrogen bonds, potentially increasing its affinity for biological targets .

Properties

CAS No.

100063-33-0

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

[4-(methylamino)phenyl] furan-2-carboxylate

InChI

InChI=1S/C12H11NO3/c1-13-9-4-6-10(7-5-9)16-12(14)11-3-2-8-15-11/h2-8,13H,1H3

InChI Key

FTQZZDNELPUTCV-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)OC(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.